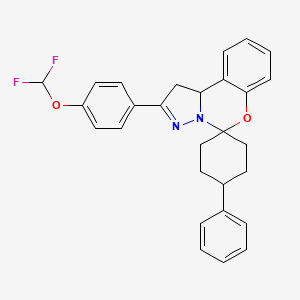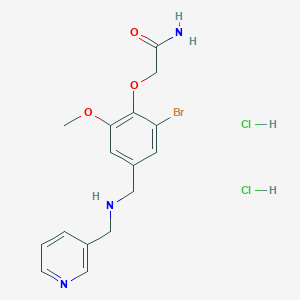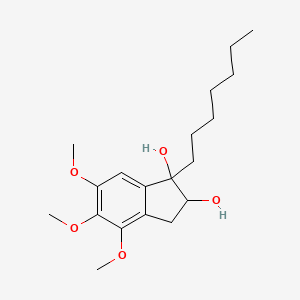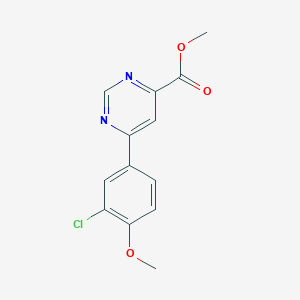
Methyl 6-(3-chloro-4-methoxyphenyl)pyrimidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-クロロ-4-メトキシフェニル)ピリミジン-4-カルボン酸メチルは、ピリミジンファミリーに属する化学化合物です。ピリミジンは、ピリジンと類似した芳香族複素環式有機化合物であり、幅広い生物活性を有することで知られています。
準備方法
合成経路と反応条件
6-(3-クロロ-4-メトキシフェニル)ピリミジン-4-カルボン酸メチルの合成は、通常、複数段階の有機反応を伴います。一般的な方法には、酢酸エチルとの3-クロロ-4-メトキシベンズアルデヒドの縮合が、酢酸アンモニウムの存在下で行われ、続いて環化反応とエステル化反応が続きます。反応条件は、多くの場合、制御された温度と、エタノールやメタノールなどの溶媒の使用を必要とします。
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられますが、より大規模に行われます。プロセスは収率と純度が最適化され、多くの場合、連続フロー反応器と自動システムが用いられ、品質の一貫性を確保します。触媒や再結晶やクロマトグラフィーなどの高度な精製技術も用いられることがあります。
化学反応の分析
反応の種類
6-(3-クロロ-4-メトキシフェニル)ピリミジン-4-カルボン酸メチルは、以下を含む様々な化学反応を起こす可能性があります。
酸化: この反応では、追加の官能基を導入したり、既存の官能基を変更したりすることができます。
還元: これは、酸素含有基を除去したり、二重結合を還元したりするために使用できます。
置換: 芳香族化合物では一般的で、ある置換基が別の置換基と交換されます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの試薬を酸性条件下で用います。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの試薬を使用します。
置換: 触媒の存在下、塩素 (Cl2) や臭素 (Br2) などの試薬を用いるハロゲン化反応。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってカルボン酸やケトンが生成される場合があり、還元によってアルコールやアルカンが生成される可能性があります。
科学研究への応用
6-(3-クロロ-4-メトキシフェニル)ピリミジン-4-カルボン酸メチルは、科学研究においていくつかの応用があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 抗菌作用や抗ウイルス作用など、潜在的な生物活性が研究されています。
医学: 特に神経変性疾患や癌の治療において、薬物開発への潜在的な利用が調査されています。
工業: ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に利用されています。
科学的研究の応用
Methyl 6-(3-chloro-4-methoxyphenyl)pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
6-(3-クロロ-4-メトキシフェニル)ピリミジン-4-カルボン酸メチルの作用機序は、特定の分子標的との相互作用を伴います。医薬品の用途では、特定の酵素や受容体を阻害し、治療効果をもたらす可能性があります。たとえば、炎症や細胞増殖に関与する酵素の活性を阻害し、抗炎症作用や抗癌作用を示す可能性があります。
類似化合物の比較
類似化合物
- 6-クロロ-N-メチル-4-ピリミジンアミン
- チアゾロピリミジン誘導体
- インドール誘導体
独自性
6-(3-クロロ-4-メトキシフェニル)ピリミジン-4-カルボン酸メチルは、ピリミジン環上の特定の置換パターンにより、独特の化学的および生物学的特性を示すため、ユニークです。フェニル環上のクロロ基とメトキシ基の組み合わせに加えて、エステル官能基は、さらなる化学的修飾と応用のための多用途な中間体となります。
この化合物のユニークな構造と反応性により、様々な科学分野において貴重な研究対象となり、新たな発見と応用のための可能性を秘めています。
類似化合物との比較
Similar Compounds
- 6-Chloro-N-methyl-4-pyrimidinamine
- Thiazolopyrimidine derivatives
- Indole derivatives
Uniqueness
Methyl 6-(3-chloro-4-methoxyphenyl)pyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a chloro and methoxy group on the phenyl ring, along with the ester functionality, makes it a versatile intermediate for further chemical modifications and applications.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
特性
分子式 |
C13H11ClN2O3 |
|---|---|
分子量 |
278.69 g/mol |
IUPAC名 |
methyl 6-(3-chloro-4-methoxyphenyl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H11ClN2O3/c1-18-12-4-3-8(5-9(12)14)10-6-11(13(17)19-2)16-7-15-10/h3-7H,1-2H3 |
InChIキー |
VRJCJIVIECVPBI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC=N2)C(=O)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


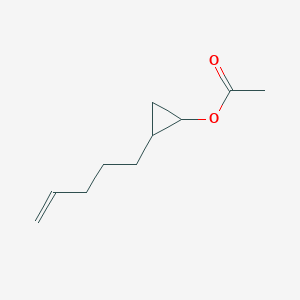
![tert-butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate](/img/structure/B12636007.png)
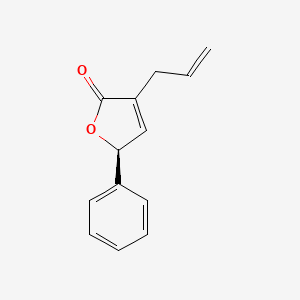
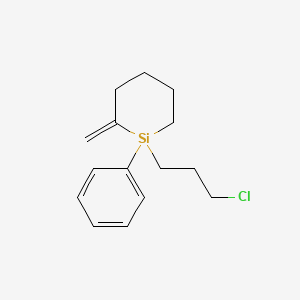

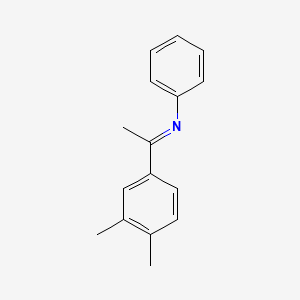
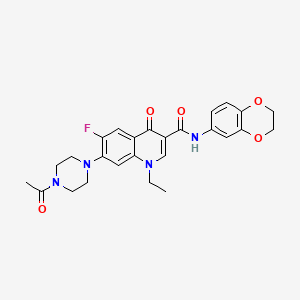
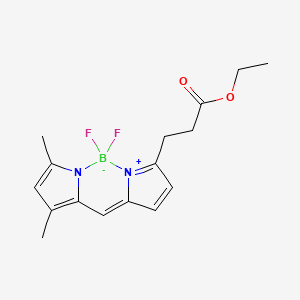
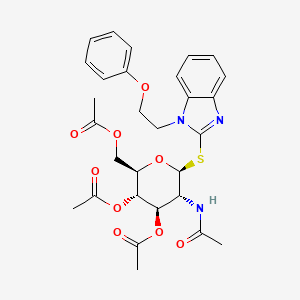
![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12636041.png)
![3-Hexyl-2-(4-hexylfuran-2-yl)-5-[5-[5-[3-hexyl-5-(3-hexylfuran-2-yl)furan-2-yl]furan-2-yl]furan-2-yl]furan](/img/structure/B12636048.png)
